molecular formula C15H20FNO2 B7494197 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one

1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one

Cat. No. B7494197
M. Wt: 265.32 g/mol
InChI Key: HNKLUPWIFQHYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one, also known as 4'-fluorococaine, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent dopamine reuptake inhibitor and has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 4'-fluorococaine involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, 4'-fluorococaine increases the concentration of dopamine in the synapse, which leads to increased activation of dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-fluorococaine are similar to those of cocaine. It produces a rapid onset of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 4'-fluorococaine can lead to addiction, cardiovascular problems, and other health issues.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4'-fluorococaine in lab experiments is its potency as a dopamine reuptake inhibitor. It can be used in small amounts to produce significant effects on dopamine levels. However, one of the limitations of using 4'-fluorococaine is its potential for abuse. Researchers must take precautions to ensure that the substance is used only for scientific purposes and not for recreational use.

Future Directions

There are several future directions for research on 4'-fluorococaine. One area of interest is its potential use in the treatment of cocaine addiction. Another area of research is the development of new dopamine reuptake inhibitors that are more selective and have fewer side effects than 4'-fluorococaine. Additionally, research is needed to better understand the long-term effects of 4'-fluorococaine on the brain and body.

Synthesis Methods

The synthesis of 4'-fluorococaine involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting intermediate is then reacted with 2,2-dimethylpropan-1-one to yield 4'-fluorococaine. The synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

4'-fluorococaine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to be a potent dopamine reuptake inhibitor, which makes it a valuable tool for studying the role of dopamine in the brain. It has also been studied for its potential use in the treatment of cocaine addiction.

properties

IUPAC Name

1-[2-(4-fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-15(2,3)14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKLUPWIFQHYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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